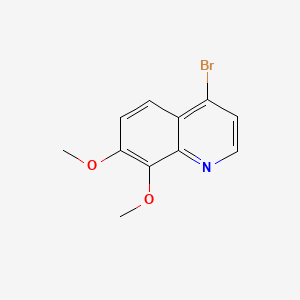

4-Bromo-7,8-dimethoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-7,8-dimethoxyquinoline: is a synthetic quinoline compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 7th and 8th positions on the quinoline ring. It is known for its applications in various scientific research fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-7,8-dimethoxyquinoline typically involves the bromination of 7,8-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may also be optimized to reduce costs and improve yield .

Análisis De Reacciones Químicas

Types of Reactions:

4-Bromo-7,8-dimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form quinone derivatives.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas (H2).

Major Products:

Substitution Reactions: Products include 4-amino-7,8-dimethoxyquinoline, 4-thio-7,8-dimethoxyquinoline, and 4-alkoxy-7,8-dimethoxyquinoline.

Oxidation Reactions: Products include 4-bromo-7,8-quinone derivatives.

Reduction Reactions: Products include 4-bromo-1,2,3,4-tetrahydro-7,8-dimethoxyquinoline.

Aplicaciones Científicas De Investigación

4-Bromo-7,8-dimethoxyquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 4-Bromo-7,8-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and methoxy groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may interact with molecular targets such as kinases, proteases, or G-protein-coupled receptors (GPCRs), affecting various cellular pathways .

Comparación Con Compuestos Similares

4-Bromo-5,8-dimethoxyquinoline: Similar structure but with methoxy groups at different positions.

7,8-Dimethoxyquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Chloro-7,8-dimethoxyquinoline: Similar to 4-Bromo-7,8-dimethoxyquinoline but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness:

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity. The bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The methoxy groups increase its lipophilicity, improving its ability to interact with biological membranes and targets.

Actividad Biológica

4-Bromo-7,8-dimethoxyquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrN1O2 and a molecular weight of approximately 268.11 g/mol. The compound features a quinoline backbone with a bromine atom at the 4-position and methoxy groups at the 7 and 8 positions. These substituents influence both its chemical reactivity and biological properties, enhancing its lipophilicity and electrophilic character, which are crucial for interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. The bromine atom enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites in enzymes or receptors. Notably, it has been shown to inhibit G9a, a histone lysine methyltransferase (HKMT), which plays a critical role in gene regulation by modifying histone methylation patterns. This inhibition can lead to altered gene expression associated with various diseases, including cancer .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have evaluated its cytotoxic effects against various cancer cell lines using assays such as sulforhodamine B (SRB) to measure growth inhibition.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Colon Cancer | 0.875 | 11.61 | N/A |

| Leukemia | 0.904 | N/A | N/A |

| Melanoma | 0.926 | N/A | N/A |

The compound demonstrated a GI50 value as low as 0.875 μM against colon cancer cells, indicating potent growth inhibitory activity . In particular, melanoma cell lines showed sensitivity to the compound with GI50 values ranging from 0.116 to 0.227 μM.

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been shown to stabilize topoisomerase I cleavage complexes (TOP1ccs), which is crucial for inducing cancer cell death through DNA damage mechanisms .

Study on Anticancer Efficacy

A detailed study evaluated the anticancer efficacy of various quinoline derivatives including this compound against a panel of 59 cancer cell lines representing multiple cancer types. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity based on their substituents and positions on the quinoline ring .

Table 2: Summary of Anticancer Activity

| Compound | Cancer Type | GI50 (μM) |

|---|---|---|

| This compound | Colon Cancer | 0.875 |

| Leukemia | 0.904 | |

| Melanoma | 0.926 |

This study highlights the importance of structural modifications in enhancing the biological activity of quinoline derivatives.

Propiedades

IUPAC Name |

4-bromo-7,8-dimethoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYDBWWUIQWTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677801 |

Source

|

| Record name | 4-Bromo-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-70-6 |

Source

|

| Record name | 4-Bromo-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.